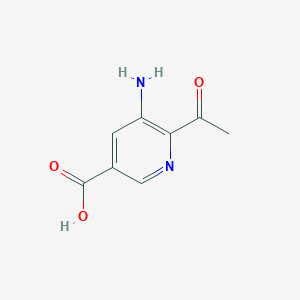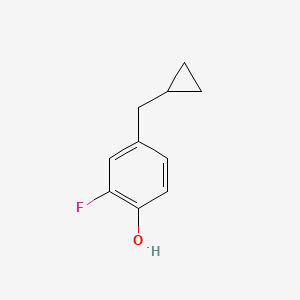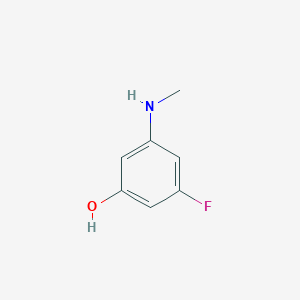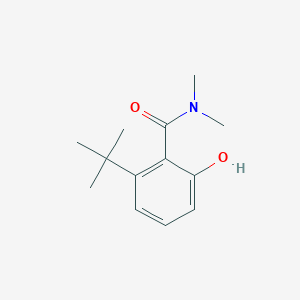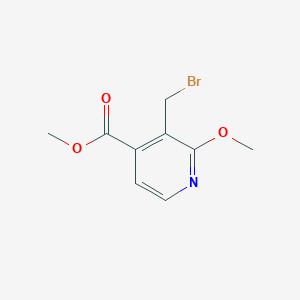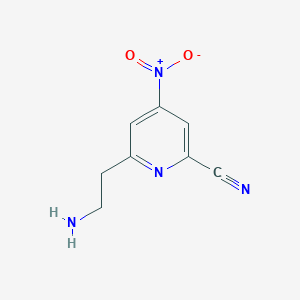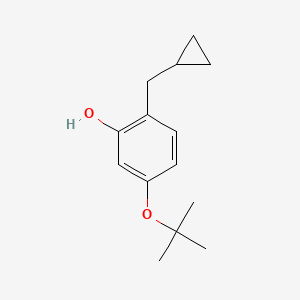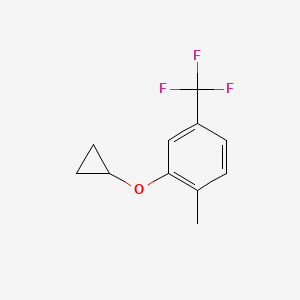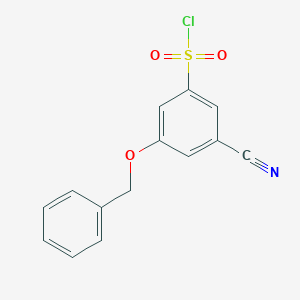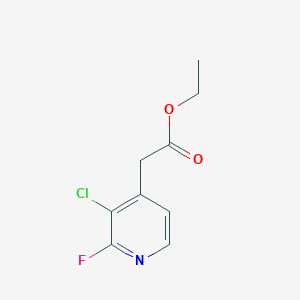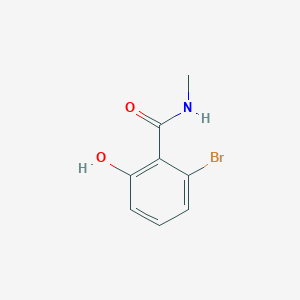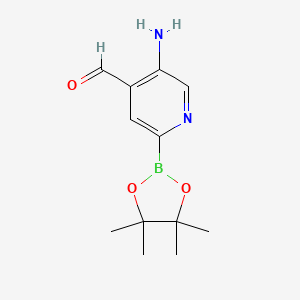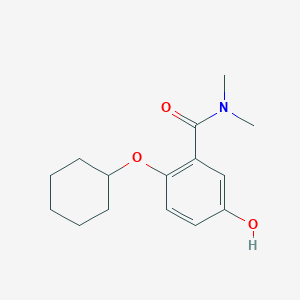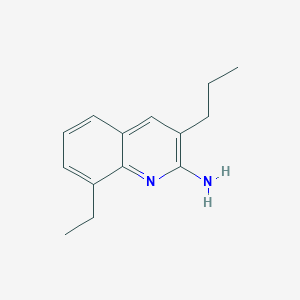
2-Amino-8-ethyl-3-propylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-8-ethyl-3-propylquinoline is a heterocyclic aromatic compound with the molecular formula C14H18N2 It is a derivative of quinoline, which is known for its versatile applications in industrial and medicinal chemistry
Preparation Methods
The synthesis of 2-Amino-8-ethyl-3-propylquinoline can be achieved through several classical and modern synthetic routes. Some of the well-known classical methods include the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner-von Miller, and Conrad-Limpach reactions . These methods typically involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
In recent years, greener and more sustainable synthetic methods have been developed. These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and other environmentally friendly protocols . Industrial production methods often utilize these greener approaches to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
2-Amino-8-ethyl-3-propylquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinoline derivatives with different functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
2-Amino-8-ethyl-3-propylquinoline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it serves as a scaffold for the development of pharmaceutical agents with potential antiviral, anticancer, and antimicrobial activities .
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique structure and reactivity make it a valuable tool for researchers in multiple disciplines .
Mechanism of Action
The mechanism of action of 2-Amino-8-ethyl-3-propylquinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit hemozoin polymerization, which is crucial for the survival of malaria parasites . This inhibition leads to the accumulation of toxic heme, ultimately killing the parasite.
In other applications, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Amino-8-ethyl-3-propylquinoline can be compared with other quinoline derivatives such as quinine, chloroquine, and primaquine. These compounds share a similar quinoline core structure but differ in their substituents and specific applications .
Quinine: Used primarily as an antimalarial agent.
Chloroquine: Known for its antimalarial and anti-inflammatory properties.
Primaquine: Effective against the liver stages of malaria parasites.
Properties
Molecular Formula |
C14H18N2 |
|---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
8-ethyl-3-propylquinolin-2-amine |
InChI |
InChI=1S/C14H18N2/c1-3-6-12-9-11-8-5-7-10(4-2)13(11)16-14(12)15/h5,7-9H,3-4,6H2,1-2H3,(H2,15,16) |
InChI Key |
LZPRDLBLMSXVHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C2C(=C1)C=CC=C2CC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


